molecular formula C18H15OP B080858 Phenoxydiphenylphosphine CAS No. 13360-92-4

Phenoxydiphenylphosphine

Cat. No.: B080858
CAS No.: 13360-92-4
M. Wt: 278.3 g/mol
InChI Key: UPDNYUVJHQABBS-UHFFFAOYSA-N
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Description

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound with the molecular formula C₁₈H₁₅OP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structural properties, which include a phenolic hydroxyl group.

Scientific Research Applications

Phenoxydiphenylphosphine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxydiphenylphosphine can be synthesized through several methods. One common method involves the reaction of phenyl chloride with triphenylphosphine, followed by a saturated hydrolysis reaction to obtain this compound . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and degradation of the compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: Phenoxydiphenylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: this compound can participate in substitution reactions, where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: Various phosphine derivatives.

    Substitution: Substituted this compound compounds.

Mechanism of Action

Phenoxydiphenylphosphine is similar to other organophosphorus compounds such as diphenylphosphine and triphenylphosphine. its unique structural feature, the phenolic hydroxyl group, distinguishes it from these compounds. This structural difference imparts unique reactivity and properties to this compound, making it valuable in specific applications.

Comparison with Similar Compounds

  • Diphenylphosphine
  • Triphenylphosphine
  • Phenylphosphine

Phenoxydiphenylphosphine’s unique properties and versatility make it an important compound in various fields of research and industry.

Properties

IUPAC Name

phenoxy(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDNYUVJHQABBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468332
Record name Phenoxydiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13360-92-4
Record name Phenoxydiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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